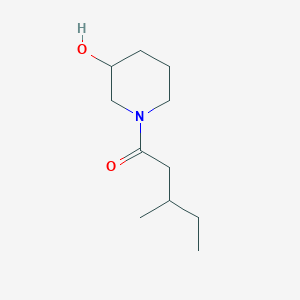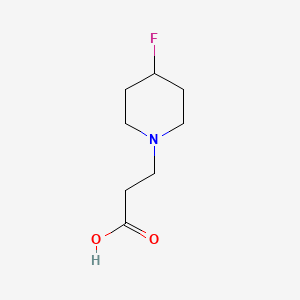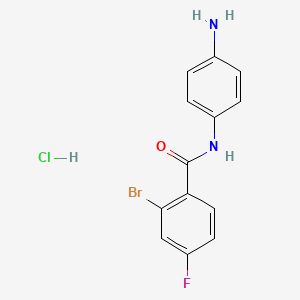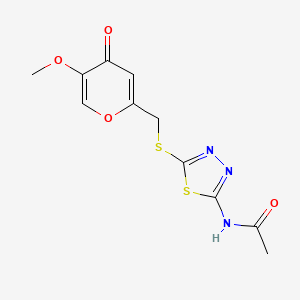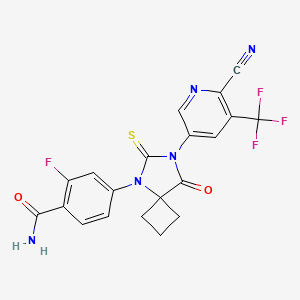
N-Desmethylapalutamid
Übersicht
Beschreibung
N-Desmethyl-Apalutamide is a nonsteroidal antiandrogen and the major active metabolite of apalutamide. Apalutamide is used as a hormonal antineoplastic agent in the treatment of metastatic prostate cancer. N-Desmethyl-Apalutamide exhibits similar activity to apalutamide and circulates at comparable concentrations during apalutamide therapy .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl-Apalutamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Stoffwechselwegen und Enzymkinematik verwendet.
Biologie: Die Verbindung wird auf ihre Rolle bei der Inhibition des Androgenrezeptors und ihre Auswirkungen auf zelluläre Prozesse untersucht.
5. Wirkmechanismus
N-Desmethyl-Apalutamid übt seine Wirkung aus, indem es an die Androgenrezeptor-Ligandenbindungsdomäne bindet und die nukleäre Translokation des Androgenrezeptors, die DNA-Bindung und die Transkription von Androgenrezeptor-Genen blockiert. Dies führt zu einer verringerten Proliferation von Tumorzellen und einer erhöhten Apoptose, wodurch das Tumordvolumen verringert wird . Die Verbindung wird in der Leber durch die Cytochrom-P450-Enzyme CYP2C8 und CYP3A4 aus Apalutamid gebildet .
Ähnliche Verbindungen:
Apalutamid: Die Ausgangssubstanz, die als hormonelles Antineoplastikum eingesetzt wird.
Enzalutamid: Ein weiteres nicht-steroidales Antiandrogen mit ähnlichen Wirkmechanismen.
Darolutamid: Ein nicht-steroidales Antiandrogen mit einer leicht abweichenden chemischen Struktur und pharmakokinetischen Profil.
Einzigartigkeit: N-Desmethyl-Apalutamid ist einzigartig, da es als wichtiger aktiver Metabolit von Apalutamid gebildet wird. Es zeigt eine ähnliche Aktivität wie Apalutamid und zirkuliert während der Therapie in vergleichbaren Konzentrationen, was es zu einem wichtigen Bestandteil der Gesamtwirksamkeit der Apalutamid-Behandlung macht .
Wirkmechanismus
Target of Action
N-Desmethylapalutamide is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of apalutamide . The primary target of N-Desmethylapalutamide is the androgen receptor (AR), a nuclear receptor that plays a crucial role in the development and progression of prostate cancer .
Mode of Action
N-Desmethylapalutamide acts as an antagonist of the androgen receptor. It selectively binds to the ligand-binding domain of the androgen receptor, blocking its nuclear translocation and preventing it from binding to androgen response elements . This inhibits the transcription of AR gene targets in prostate tumors, thereby blocking the effect of androgens that promote tumor growth .
Biochemical Pathways
The action of N-Desmethylapalutamide affects the androgen signaling pathway. By inhibiting the androgen receptor, N-Desmethylapalutamide prevents the activation of genes that are regulated by androgens. This leads to a decrease in the expression of genes that promote cell growth and survival, thereby inhibiting the growth of prostate cancer cells .
Pharmacokinetics
N-Desmethylapalutamide is predominantly eliminated by metabolic clearance, with the formation of N-Desmethylapalutamide mediated predominantly by cytochrome P450 (CYP) 2C8 and, to a lesser extent, CYP3A4 . Both N-Desmethylapalutamide and apalutamide act as inducers of human CYP3A4 and CYP2B6 enzymes in vitro via activation of PXR (pregnane X receptor)/CAR . After 4 weeks of treatment, more than 95% of steady-state exposure of apalutamide and N-Desmethylapalutamide is reached .
Result of Action
The antagonistic action of N-Desmethylapalutamide on the androgen receptor leads to a reduction in tumor growth and induces apoptosis of tumor cells, leading to decreased tumor volume . In clinical studies, N-Desmethylapalutamide has shown evidence of antitumor activity in patients with metastatic castration-resistant prostate cancer .
Action Environment
The action of N-Desmethylapalutamide can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of N-Desmethylapalutamide. As N-Desmethylapalutamide is metabolized by CYP2C8 and CYP3A4, drugs that inhibit or induce these enzymes can alter the plasma concentrations of N-Desmethylapalutamide . No major changes in the pharmacokinetics of apalutamide or pharmacologically active moieties are expected with strong cyp3a4/cyp2c8 inhibitors/inducers .
Biochemische Analyse
Biochemical Properties
N-Desmethylapalutamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with androgen receptors, inhibiting their activity and thereby reducing the effects of androgens in the body . This interaction is essential in the treatment of prostate cancer, as it helps to inhibit the growth of cancer cells that rely on androgens for proliferation. Additionally, N-Desmethylapalutamide is involved in the induction of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, via activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) .
Cellular Effects
N-Desmethylapalutamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor signaling pathways, which are crucial for the growth and survival of prostate cancer cells . This inhibition leads to a decrease in gene expression related to cell proliferation and survival, ultimately resulting in reduced cancer cell growth. Furthermore, N-Desmethylapalutamide affects cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of N-Desmethylapalutamide involves its binding to androgen receptors, preventing the activation of these receptors by androgens . This binding inhibits the transcription of androgen-responsive genes, which are essential for the growth and survival of prostate cancer cells. Additionally, N-Desmethylapalutamide acts as an inducer of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, through the activation of PXR and CAR . This induction leads to increased metabolism and clearance of various drugs and endogenous compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethylapalutamide change over time. The compound is stable and maintains its activity over extended periods, allowing for consistent results in in vitro and in vivo studies . Long-term exposure to N-Desmethylapalutamide can lead to adaptive changes in cellular function, such as the upregulation of drug-metabolizing enzymes and alterations in gene expression . These changes can impact the efficacy and safety of the compound in long-term treatments.
Dosage Effects in Animal Models
The effects of N-Desmethylapalutamide vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits androgen receptor signaling and reduces prostate cancer cell growth . At higher doses, N-Desmethylapalutamide can cause toxic or adverse effects, such as liver toxicity and alterations in metabolic pathways . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
N-Desmethylapalutamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound is metabolized in the liver by CYP2C8 and CYP3A4, leading to the formation of various metabolites . Additionally, N-Desmethylapalutamide acts as an inducer of CYP3A4 and CYP2B6, which can impact the metabolism of other drugs and endogenous compounds . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound.
Transport and Distribution
N-Desmethylapalutamide is transported and distributed within cells and tissues through various transporters and binding proteins . The compound exhibits high protein binding (95%), which influences its distribution and accumulation in different tissues . Additionally, N-Desmethylapalutamide interacts with organic cation transporter 2 (OCT2), organic anion transporter 3 (OAT3), and multidrug and toxin extrusion (MATE) transporters, affecting its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of N-Desmethylapalutamide is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to androgen receptors to exert its effects. Additionally, N-Desmethylapalutamide may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Desmethyl-Apalutamide is formed from apalutamide in the liver through the action of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The synthetic route involves the demethylation of apalutamide, which is a complex process requiring specific reaction conditions and catalysts.
Industrial Production Methods: Industrial production of N-Desmethyl-Apalutamide involves the large-scale synthesis of apalutamide followed by its metabolic conversion. The process is optimized to ensure high yield and purity, utilizing advanced techniques in organic synthesis and biotransformation .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Desmethyl-Apalutamid unterliegt in erster Linie Stoffwechselreaktionen, einschließlich Oxidation und Reduktion. Die Verbindung wird durch Cytochrom-P450-Enzyme metabolisiert, was zu verschiedenen oxidativen Produkten führt .
Häufige Reagenzien und Bedingungen: Die Stoffwechselreaktionen beinhalten Enzyme wie CYP2C8 und CYP3A4, die die Oxidations- und Reduktionsprozesse ermöglichen. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen in der Leber statt .
Hauptprodukte: Die Hauptprodukte, die aus den Stoffwechselreaktionen von N-Desmethyl-Apalutamid gebildet werden, umfassen verschiedene oxidierte Metaboliten. Diese Metaboliten werden weiterverarbeitet und aus dem Körper ausgeschieden .
Vergleich Mit ähnlichen Verbindungen
Apalutamide: The parent compound, used as a hormonal antineoplastic agent.
Enzalutamide: Another nonsteroidal antiandrogen with similar mechanisms of action.
Darolutamide: A nonsteroidal antiandrogen with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: N-Desmethyl-Apalutamide is unique due to its formation as a major active metabolite of apalutamide. It exhibits similar activity to apalutamide and circulates at comparable concentrations during therapy, making it a critical component in the overall efficacy of apalutamide treatment .
Eigenschaften
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANHOAPFBHUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336279 | |
| Record name | N-Desmethylapalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-11-3 | |
| Record name | N-Desmethylapalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylapalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLAPALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between N-Desmethyl-Apalutamide exposure and the efficacy of Apalutamide in patients with nonmetastatic castration-resistant prostate cancer?
A: Research suggests that within the typical exposure range observed in patients taking the recommended 240 mg daily dose of Apalutamide, there is no statistically significant relationship between the exposure levels of N-Desmethyl-Apalutamide (the active metabolite of Apalutamide) and the time to metastasis. This observation suggests that the standard dosage of Apalutamide provides consistent efficacy across the patient population studied in the SPARTAN trial, regardless of individual variations in metabolite exposure [].
Q2: Does the exposure level of N-Desmethyl-Apalutamide correlate with any safety concerns in patients taking Apalutamide?
A: While the SPARTAN study [] did not find a link between N-Desmethyl-Apalutamide exposure and metastasis-free survival, it did observe a statistically significant association between higher Apalutamide exposure (and by extension, likely higher levels of its active metabolite) and specific adverse events, namely skin rash and weight loss. This finding underscores the importance of monitoring for these side effects in individuals prescribed Apalutamide and supports dose adjustments as needed to manage tolerability.
Q3: Is there any research exploring the pharmacokinetics of N-Desmethyl-Apalutamide in different patient populations?
A: While the specific details haven't been provided in the summaries, research exists that investigates the population pharmacokinetics of both Apalutamide and its active metabolite, N-Desmethyl-Apalutamide, in both healthy individuals and those diagnosed with castration-resistant prostate cancer []. This type of research is essential for understanding how the drug and its metabolite are absorbed, distributed, metabolized, and excreted by the body, which can be influenced by factors like age, genetics, and disease state.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

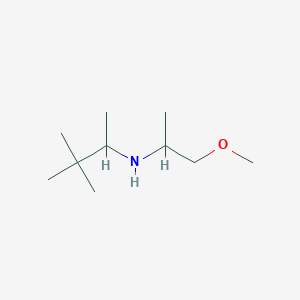
![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)

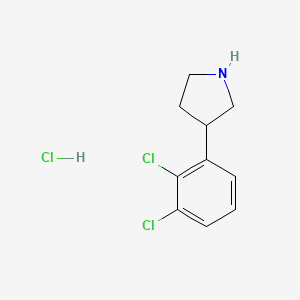

![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)
![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)
